2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile
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Overview
Description
2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound with the molecular formula C16H16BrN5O. This compound is characterized by the presence of a bromopyrimidine moiety, a piperidine ring, and a pyridine carbonitrile group. It is a colorless to pale yellow solid with hygroscopic properties, meaning it can absorb moisture from the air .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involves multiple steps:
Formation of 5-Bromopyrimidine: This can be achieved by bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of Piperidine Ring: The bromopyrimidine is then reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate to form the piperidinyl derivative.
Introduction of Pyridine Carbonitrile Group: The final step involves the reaction of the piperidinyl derivative with a pyridine carbonitrile compound under suitable conditions, such as heating in an organic solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopyrimidine moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromopyridin-2-yl)acetonitrile: Similar in structure but lacks the piperidine ring and pyridine carbonitrile group.
2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole: Contains a thiadiazole ring instead of the pyridine carbonitrile group.
Uniqueness
2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is unique due to its combination of bromopyrimidine, piperidine, and pyridine carbonitrile moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O/c17-14-8-20-16(21-9-14)23-11-12-3-2-6-22(10-12)15-13(7-18)4-1-5-19-15/h1,4-5,8-9,12H,2-3,6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVOGLFAVOQEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)C#N)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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